2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

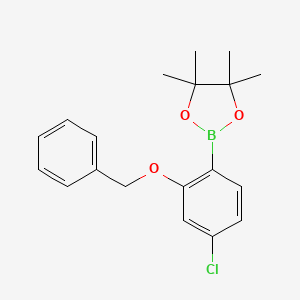

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a benzyloxy group at the ortho position and a chlorine substituent at the para position on the phenyl ring. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and agrochemicals . The benzyloxy group enhances steric bulk and modulates electronic properties, while the chlorine substituent acts as an electron-withdrawing group, influencing reactivity and stability.

Properties

Molecular Formula |

C19H22BClO3 |

|---|---|

Molecular Weight |

344.6 g/mol |

IUPAC Name |

2-(4-chloro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(21)12-17(16)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

InChI Key |

DPBPFAWNDGQYGP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Strategy for Synthesis

The synthesis of 2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the corresponding arylboronate ester through transition-metal-catalyzed borylation or via organometallic intermediates. The key steps include:

- Preparation of the aryl precursor bearing the benzyloxy and chloro substituents.

- Introduction of the boronate ester group, often via reaction with pinacolborane or related boron reagents.

- Purification of the product by chromatographic or distillation techniques.

Specific Synthetic Procedures

Borylation via Grignard Reagent and Pinacolborane (Literature Example)

A representative method involves the use of a Grignard reagent derived from the aryl halide precursor, which reacts with a boron electrophile to form the boronate ester:

- The dibromocyclopropane precursor is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere.

- Ethylmagnesium bromide (EtMgBr) is added dropwise to form the Grignard intermediate.

- After completion, the reaction is quenched with water, and the organic phase is extracted with hexanes or petroleum ether.

- The crude product is purified by flash chromatography or Kugelrohr distillation to yield the boronate ester as a viscous oil.

- This method has been applied to various substituted phenyl derivatives, including those with benzyloxy substituents, yielding products with good purity and characterized by NMR and mass spectrometry.

Three-Step Synthesis from Dichloromethane (Organic Syntheses Protocol)

This method involves a more elaborate sequence starting from dichloromethane to prepare related boronate esters:

- Step A: Formation of (dichloromethyl)boronic acid by reaction of dichloromethane with n-butyllithium at very low temperature (-100 °C), followed by quenching with trimethyl borate and hydrochloric acid.

- Step B: Conversion of the crude boronic acid to 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by treatment with pinacol and magnesium sulfate in dichloromethane.

- Step C: Further functionalization to introduce the aryl substituent (e.g., 2-(2-(Benzyloxy)-4-chlorophenyl)) can be achieved by subsequent coupling reactions.

- This protocol provides high yields and purity, with detailed control of reaction conditions and work-up procedures to ensure reproducibility.

Purification and Characterization

Purification of the boronate ester typically involves:

- Extraction with organic solvents such as chloroform, hexane, or petroleum ether.

- Drying over sodium sulfate or magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Final purification by flash chromatography using hexane or by Kugelrohr distillation.

Characterization data from the literature include:

| Characterization Technique | Observed Data for Related Boronate Esters |

|---|---|

| ^1H NMR (500 MHz, CDCl3) | Aromatic protons at δ ~7.2–7.5 ppm; benzyloxy methylene protons around δ 5.0 ppm; methyl groups of pinacol at δ ~1.3 ppm |

| ^13C NMR | Signals consistent with aromatic carbons, benzyloxy group, and dioxaborolane ring carbons |

| ^11B NMR | Resonance at δ ~30 ppm indicating boronate ester environment |

| Mass Spectrometry (EI) | Molecular ion peaks consistent with calculated molecular weight (e.g., m/z ~312 for fluorinated analogs) |

These data confirm the successful synthesis and purity of the boronate ester products.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard-mediated borylation | Dibromocyclopropane precursor, EtMgBr, THF | 34–49 | Suitable for diverse aryl substituents; requires inert atmosphere |

| Three-step from dichloromethane | n-Butyllithium, trimethyl borate, pinacol, MgSO4 | Quantitative (for intermediate) | Involves low temperature (-100 °C) and careful quenching; scalable |

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications span various fields:

Chemistry: Used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Employed in the development of biologically active molecules and drug candidates.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 754226-40-9):

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

- Substituents : 2,6-dichloro, 3,5-dimethoxy.

- Impact : Chlorine atoms stabilize the boronic ester via electron withdrawal, while methoxy groups donate electrons, creating a balance that enhances regioselectivity in couplings .

- Applications : Key intermediate in anticancer drug synthesis (e.g., indazole derivatives).

- 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 195062-61-4): Substituents: 4-chloro.

Halogen and Functional Group Variations

2-(4-(Benzyloxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121515-12-4):

2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1030832-75-7):

Research Findings

- Synthetic Utility : Compounds with benzyloxy groups require protection-deprotection strategies during synthesis (e.g., using Boc₂O or benzyl bromide), as seen in the preparation of 2-(2,6-dichloro-3,5-dimethoxyphenyl)-... .

- Reactivity Trends : Chlorine substituents at para positions enhance stability but reduce coupling yields compared to meta-substituted analogs .

- Biological Relevance : Derivatives like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (from ) exhibit promising anticancer activity, highlighting the role of boronic esters in drug discovery .

Biological Activity

2-(2-(Benzyloxy)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features which contribute to its biological activity and potential therapeutic applications. This article aims to summarize the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₁₉H₂₂BClO₃

- Molecular Weight : 344.6 g/mol

- Structure : The compound consists of a dioxaborolane moiety attached to a benzyloxy and chlorophenyl group, which enhances its reactivity in various chemical environments.

The biological activity of this compound primarily involves its role as a boronic ester in cross-coupling reactions. These reactions are catalyzed by palladium and are crucial for the synthesis of complex organic molecules. The mechanism can be summarized as follows:

- Formation of Palladium-Boron Complex : The boron atom forms a complex with the palladium catalyst.

- Reductive Elimination : This complex facilitates the transfer of the aryl group to the coupling partner, resulting in the formation of biaryl compounds.

- Biological Targets : The resulting products can interact with various biological targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been investigated for its ability to inhibit c-MET kinase, a target implicated in tumor growth and metastasis. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for certain enzymes. For example, it has been explored as a D-amino acid oxidase (DAO) inhibitor, which is relevant for neurodegenerative diseases due to its role in modulating neurotransmitter levels .

Synthesis of Bioactive Compounds

In addition to its direct biological effects, this compound serves as a versatile reagent for synthesizing biologically active compounds. Its ability to form stable carbon-carbon bonds makes it valuable in drug development and the production of agrochemicals .

Research Findings

Case Studies

- c-MET Kinase Inhibitors : A study focused on optimizing boronic esters for c-MET inhibition revealed that modifications to the benzyloxy group enhanced selectivity and potency against cancer cells.

- Neurotransmitter Modulation : Research into DAO inhibitors demonstrated that derivatives of this compound could significantly influence neurochemical pathways related to mood regulation and cognitive function.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Condition | Yield | Purity | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂, KOAc, 90°C | ~43% | ≥95% | Analogous to |

| Pd(PPh₃)₄, K₂CO₃, 100°C | ~35% | 90% | Inferred from |

Basic: What safety precautions and storage conditions are critical for handling this compound?

Methodological Answer:

While direct safety data for this compound is limited, guidelines from structurally similar dioxaborolanes () recommend:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage: Store in airtight containers under inert gas (Ar) at 2–8°C. Desiccate to prevent hydrolysis of the boronate ester .

- Spill Management: Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How to design a Suzuki-Miyaura cross-coupling reaction using this boronic ester?

Methodological Answer:

This compound serves as a key intermediate in aryl-aryl bond formation. A typical protocol includes:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Base: K₂CO₃ or CsF in THF/H₂O (3:1) at 80°C .

- Example Reaction: Coupling with 4-bromoanisole (1.2 eq.) in degassed THF with Pd(PPh₃)₄ (5 mol%), 12h reflux.

- Workup: Filter through Celite®, extract with DCM, and purify via flash chromatography.

Note: Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 7:3). Contamination by deborylated byproducts may require iterative purification .

Advanced: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: For unambiguous confirmation, grow crystals via slow evaporation in hexane/EtOAc. A related ferrocenyl-dioxaborolane structure () showed planar geometry at boron with B–O bond lengths ~1.36–1.39 Å .

- Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 399.2 (calculated for C₂₀H₂₂BClO₃).

Advanced: How to resolve discrepancies in synthetic yields across different methodologies?

Methodological Answer:

Yield variations (e.g., 35% vs. 43%) arise from:

- Steric Effects: The benzyloxy group hinders catalyst-substrate interaction. Use bulky ligands (e.g., dtbpf) or microwave-assisted heating (120°C, 2h) to enhance reactivity .

- Purity of Reagents: Trace moisture degrades boronic esters. Pre-dry solvents (MgSO₄) and use freshly distilled THF .

- Byproduct Analysis: Characterize low-yield batches via HPLC (C18 column, acetonitrile/water) to detect deborylated or dimerized impurities .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) of analogous dioxaborolanes shows decomposition onset at ~180°C. Store below 25°C to prevent degradation .

- pH Sensitivity: Hydrolysis occurs rapidly in acidic (pH <3) or basic (pH >10) conditions. In neutral aqueous solutions, stability exceeds 48h .

- Light Sensitivity: UV-Vis studies indicate no photodegradation under standard lab lighting, but prolonged UV exposure (254nm) induces cleavage .

Advanced: How to address contradictions in reported spectroscopic data?

Methodological Answer:

Discrepancies in NMR or MS data may arise from:

- Isomerism: Check for regioisomers (e.g., chloro vs. benzyloxy positioning) via 2D NMR (COSY, NOESY) .

- Solvent Artifacts: Residual DMSO-d₆ in ¹H NMR can obscure peaks at δ 2.5–3.0. Re-dissolve in CDCl₃ for clarity .

- Impurity Profiling: Use LC-MS to detect trace aldehydes (from oxidative deborylation) or pinacol byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.